molecular formula C22H27ClN2O B12767463 4'-Chloro fentanyl CAS No. 117994-22-6

4'-Chloro fentanyl

Cat. No.: B12767463
CAS No.: 117994-22-6
M. Wt: 370.9 g/mol
InChI Key: CUGMWAHBYRKBKL-UHFFFAOYSA-N
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Description

p-Chlorofentanyl: N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)propanamide , is a synthetic opioid analgesic. It is a derivative of fentanyl, a potent opioid used for pain management. p-Chlorofentanyl is known for its high potency and is classified as a Schedule I controlled substance in many countries due to its potential for abuse and addiction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Chlorofentanyl involves several steps, starting with the preparation of 4-chlorophenylpiperidine. This intermediate is then reacted with phenethyl bromide to form the phenethylpiperidine derivative. The final step involves the acylation of the piperidine nitrogen with propionyl chloride to yield p-Chlorofentanyl .

Industrial Production Methods: Industrial production of p-Chlorofentanyl follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: p-Chlorofentanyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Hydroxylated derivatives of p-Chlorofentanyl.

    Reduction: Secondary amines.

    Substitution: Halogenated derivatives

Mechanism of Action

p-Chlorofentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesia and sedation. The molecular targets include the mu-opioid receptor, and the pathways involved are primarily the inhibition of adenylate cyclase activity and the modulation of ion channels .

Comparison with Similar Compounds

  • Fentanyl
  • Fluorofentanyl
  • Bromofentanyl
  • Methoxyfentanyl

Comparison: p-Chlorofentanyl is structurally similar to fentanyl but has a chlorine atom on the phenyl ring, which alters its pharmacological properties. Compared to fentanyl, p-Chlorofentanyl has a slightly lower potency but similar analgesic effects. The presence of the chlorine atom also affects its metabolic stability and interaction with opioid receptors .

Properties

CAS No.

117994-22-6

Molecular Formula

C22H27ClN2O

Molecular Weight

370.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide

InChI

InChI=1S/C22H27ClN2O/c1-2-22(26)25(20-10-8-19(23)9-11-20)21-13-16-24(17-14-21)15-12-18-6-4-3-5-7-18/h3-11,21H,2,12-17H2,1H3

InChI Key

CUGMWAHBYRKBKL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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